molecular formula C11H12F3N B15220060 N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine

N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine

Cat. No.: B15220060
M. Wt: 215.21 g/mol
InChI Key: AGHFZFDEDIJKRS-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine is an organic compound with the molecular formula C11H12F3N. It features a cyclopropane ring substituted with a trifluoromethyl group and a phenyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amines.

Scientific Research Applications

N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H12F3N/c1-15-10(6-7-10)8-2-4-9(5-3-8)11(12,13)14/h2-5,15H,6-7H2,1H3

InChI Key

AGHFZFDEDIJKRS-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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